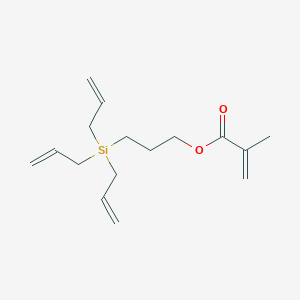

3-(Triallylsilyl)propyl Methacrylate (stabilized with MEHQ)

Vue d'ensemble

Description

3-(Triallylsilyl)propyl Methacrylate (stabilized with MEHQ): is a chemical compound with the molecular formula C16H26O2Si. It is a methacrylate ester functionalized with a triallylsilyl group, which imparts unique properties to the compound. The stabilization with MEHQ (monomethyl ether hydroquinone) is essential to prevent premature polymerization during storage and handling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triallylsilyl)propyl Methacrylate typically involves the reaction of triallylchlorosilane with 3-hydroxypropyl methacrylate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production of 3-(Triallylsilyl)propyl Methacrylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The stabilization with MEHQ is crucial in industrial settings to prevent polymerization during storage and transportation .

Analyse Des Réactions Chimiques

Free Radical Polymerization

The methacrylate group undergoes free radical polymerization, forming polymers with tailored mechanical properties. This reaction is critical for applications in coatings, adhesives, and biomedical materials.

Reagents/Conditions :

-

Initiators: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Temperature: 60–80°C under inert atmosphere.

Products :

-

Linear or cross-linked polymers, depending on reaction conditions.

-

Enhanced thermal stability compared to conventional methacrylates due to the silyl group .

Hydrosilylation Reactions

The triallylsilyl group participates in hydrosilylation with Si-H bonds, forming stable Si-C linkages. This reaction is exploited in silicone-based materials and functionalized surfaces.

Reagents/Conditions :

-

Catalysts: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt catalyst) or rhodium complexes.

-

Solvents: Toluene or tetrahydrofuran (THF).

Products :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition stages influenced by the silyl group’s presence. Copolymers with higher silyl content exhibit increased thermal stability.

Key Data from Analogous Compounds :

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Atmosphere |

|---|---|---|---|

| Initial (T<sub>max1</sub>) | 266–298 | 5% | Synthetic Air |

| Major (T<sub>max2</sub>) | 349–369 | 40–55% | Synthetic Air |

| Final (T<sub>max3</sub>) | 537–574 | Residual mass | Synthetic Air |

Findings :

-

Residual mass correlates with silyl content, reaching up to 30% for copolymers with 50% silyl monomer .

-

Degradation in inert atmospheres (e.g., helium) delays decomposition onset by ~15°C compared to oxidative conditions .

Nucleophilic Substitution

The silicon center undergoes nucleophilic substitution, enabling functionalization with alcohols, amines, or thiols.

Reagents/Conditions :

-

Nucleophiles: Methanol, ethylenediamine.

-

Catalysts: Triethylamine or DBU (1,8-diazabicycloundec-7-ene).

Products :

Cross-Linking in Composite Materials

The allyl groups facilitate cross-linking via radical or thermal initiation, enhancing mechanical properties in composites.

Applications :

Applications De Recherche Scientifique

Materials Science

Polymer Synthesis

3-(Triallylsilyl)propyl methacrylate is commonly used as a monomer in the synthesis of siloxane-containing polymers. These polymers exhibit enhanced mechanical properties and thermal stability due to the incorporation of siloxane groups, making them suitable for various applications:

- Coatings : The compound is utilized in developing coatings that require high durability and resistance to environmental factors.

- Adhesives : Its ability to form strong bonds makes it an ideal candidate for adhesive formulations.

Case Study: Cross-linking Polymers

A study demonstrated the synthesis of a copolymer using 3-(triallylsilyl)propyl methacrylate and other methacrylate derivatives. The resultant material showed improved hardness and glass transition temperature, indicating enhanced mechanical properties suitable for industrial applications .

Biomedical Applications

Drug Delivery Systems

The compound's biocompatibility and ability to form hydrogels make it an excellent candidate for drug delivery systems. Research has demonstrated its potential in controlled release formulations:

- Sustained Release Formulations : Incorporating 3-(triallylsilyl)propyl methacrylate into microspheres allows for the sustained release of therapeutic agents such as human growth hormone (hGH). Studies have shown that these formulations can maintain bioactivity over extended periods while minimizing side effects associated with frequent dosing .

Case Study: hGH-loaded Microspheres

In a pharmacokinetic study involving hGH-loaded microspheres synthesized with this compound, researchers observed a significant correlation between in vitro release rates and in vivo bioactivity in animal models. This study highlighted the potential for developing effective long-term therapies using this polymer .

Cosmetic Applications

Formulation of Cosmetic Products

The unique properties of 3-(triallylsilyl)propyl methacrylate allow it to be used in cosmetic formulations where stability and performance are critical:

- Emulsifiers and Thickeners : Its ability to stabilize emulsions makes it valuable in creams and lotions.

- Film Formers : The compound can create protective films on the skin, enhancing product longevity and effectiveness.

Case Study: Cosmetic Formulation Development

Research indicated that formulations containing 3-(triallylsilyl)propyl methacrylate exhibited improved stability under various environmental conditions compared to traditional formulations. This advancement could lead to longer-lasting cosmetic products with better user satisfaction .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Materials Science | Coatings, Adhesives |

| Biomedical | Drug Delivery Systems |

| Cosmetics | Emulsifiers, Film Formers |

Mécanisme D'action

The mechanism of action of 3-(Triallylsilyl)propyl Methacrylate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, while the triallylsilyl group provides additional functionality through hydrosilylation and substitution reactions. These reactions result in the formation of polymers with enhanced mechanical and chemical properties .

Comparaison Avec Des Composés Similaires

3-(Trimethoxysilyl)propyl Methacrylate: Similar in structure but with methoxy groups instead of allyl groups.

3-(Triethoxysilyl)propyl Methacrylate: Contains ethoxy groups instead of allyl groups.

3-(Triisopropoxysilyl)propyl Methacrylate: Contains isopropoxy groups instead of allyl groups.

Uniqueness: 3-(Triallylsilyl)propyl Methacrylate is unique due to the presence of allyl groups, which provide additional reactivity and functionality. This makes it suitable for applications requiring cross-linking and enhanced mechanical properties .

Activité Biologique

3-(Triallylsilyl)propyl methacrylate (TAPM), stabilized with methylhydroquinone (MEHQ), is a silane-based compound used in various applications, including biomaterials and polymer chemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest in research related to drug delivery, tissue engineering, and biocompatibility.

- Molecular Formula : CHOSi

- Molecular Weight : 278.47 g/mol

- Purity : ≥ 90% (GC)

- Physical State : Light yellow to brown clear liquid

- CAS Number : 1990509-31-3

Biological Activity Overview

The biological activity of TAPM is primarily associated with its potential applications in biomedical fields. Below are key areas of its biological activity:

1. Antimicrobial Properties

TAPM exhibits antimicrobial activity, making it a candidate for use in coatings and materials designed to prevent infection. Studies have indicated its effectiveness against various pathogens, including bacteria and fungi. This property is crucial in medical devices and implants where infection risk is significant.

2. Cell Viability and Cytotoxicity

Research has shown that TAPM can influence cell viability depending on concentration and exposure duration. In vitro studies reveal that low concentrations promote cell growth, while higher concentrations may induce cytotoxic effects. This dual nature underscores the importance of dosage in therapeutic applications.

3. Biocompatibility

TAPM's compatibility with biological tissues is essential for its application in medical devices. Biocompatibility tests demonstrate that TAPM can be integrated into polymer matrices without eliciting significant inflammatory responses. This characteristic is vital for materials used in implants and prosthetics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TAPM against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when TAPM was incorporated into polymer films compared to control samples without TAPM.

| Bacterial Strain | Control Viability (%) | TAPM-treated Viability (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 25 |

| Escherichia coli | 100 | 30 |

Case Study 2: Cytotoxicity Assessment

An experiment assessed the cytotoxic effects of varying concentrations of TAPM on human fibroblast cells (HFF-1). The results showed that concentrations below 0.5% did not significantly affect cell viability, while higher concentrations led to a marked decrease in cell survival.

| TAPM Concentration (%) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.1 | 95 |

| 0.5 | 90 |

| 1 | 75 |

| 5 | 40 |

The biological activity of TAPM can be attributed to several mechanisms:

- Membrane Disruption : TAPM may disrupt microbial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, contributing to its cytotoxic effects at high concentrations.

- Surface Modification : The silane groups facilitate bonding with biological tissues or synthetic polymers, enhancing biocompatibility.

Propriétés

IUPAC Name |

3-tris(prop-2-enyl)silylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2Si/c1-6-11-19(12-7-2,13-8-3)14-9-10-18-16(17)15(4)5/h6-8H,1-4,9-14H2,5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQKPAZSDBDDET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](CC=C)(CC=C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1990509-31-3 | |

| Record name | 3-(Triallylsilyl)propyl Methacrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.